

Application Notes and Protocols: Ornidazole- 13C2,15N2 for Monitoring Drug Compliance

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Compound of Interest

Compound Name: Ornidazole-13C2,15N2

Cat. No.: B15621826 Get Quote

Introduction

Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties, widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2] Monitoring patient adherence to prescribed ornidazole regimens is crucial for ensuring therapeutic efficacy and preventing the development of drug resistance. Poor compliance can lead to treatment failure, prolonged illness, and increased healthcare costs. The use of stable isotope-labeled drugs, such as **Ornidazole-13C2,15N2**, in conjunction with mass spectrometry offers a robust and accurate method for assessing medication compliance.

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry.[3][4][5] **Ornidazole-13C2,15N2**, being chemically identical to the therapeutic drug but mass-distinguishable, co-elutes during chromatography and experiences similar ionization effects, allowing for precise and accurate quantification of the unlabeled drug in biological matrices. This document provides detailed application notes and protocols for the use of **Ornidazole-13C2,15N2** in monitoring ornidazole compliance.

Principle of the Method

The core of this method is isotope dilution mass spectrometry. A known amount of **Ornidazole-13C2,15N2** is added as an internal standard (IS) to a patient's biological sample (e.g., plasma or urine). The sample is then processed to extract both the therapeutic ornidazole and the IS. Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the parent drug and the labeled internal standard are separated from other matrix components and then detected



based on their specific mass-to-charge ratios (m/z). The ratio of the peak area of the therapeutic ornidazole to that of the **Ornidazole-13C2,15N2** IS is used to calculate the exact concentration of ornidazole in the patient's sample. The presence and concentration of ornidazole and its metabolites confirm the ingestion and metabolism of the drug, thus providing a reliable measure of compliance.

Data Presentation

Table 1: LC-MS/MS Parameters for Ornidazole and

Ornidazole-13C2.15N2

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Ornidazole	220.03	128.05	100	15
Ornidazole- 13C2,15N2	224.03	132.05	100	15

Table 2: Method Validation Parameters for Ornidazole

Ouantification in Human Plasma

Parameter	Specification	Result	
Linearity Range	10 - 10,000 ng/mL	r ² > 0.999	
Lower Limit of Quantification (LLOQ)	Signal-to-Noise > 10	10 ng/mL	
Accuracy (% Bias)	Within ±15% of nominal concentration	-5.4% to 1.2%[2]	
Precision (%RSD)	<15%	Intra-day: 1.8-6.2%, Inter-day: 1.5-10.2%[2]	
Recovery	Consistent and reproducible	>85%	
Matrix Effect	Minimal	<10%	





Table 3: Example Pharmacokinetic Data for Compliance

Assessment

Patient ID	Time Post- Dose (hr)	Expected Concentration Range (ng/mL)	Measured Ornidazole Concentration (ng/mL)	Compliance Status
001	2	8,000 - 12,000	9,500	Compliant
001	24	2,000 - 4,000	2,800	Compliant
002	4	7,000 - 11,000	<10 (LLOQ)	Non-Compliant
003	12	4,000 - 7,000	1,500	Suspected Partial Compliance

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

Materials:

- Human plasma samples
- **Ornidazole-13C2,15N2** internal standard (IS) stock solution (1 μg/mL in methanol)
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- · Vortex mixer
- Centrifuge



Procedure:

- Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
- Pipette 100 μL of plasma into the appropriately labeled tubes.
- Add 20 μL of the **Ornidazole-13C2,15N2** IS solution to each tube.
- To precipitate proteins, add 300 μL of cold acetonitrile to each tube.
- Vortex each tube for 30 seconds to ensure thorough mixing.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (e.g., 50:50 Methanol:Water).
- Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.
- Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 μm)[6]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile



Gradient:

o 0-0.5 min: 20% B

0.5-3.0 min: 20% to 80% B

3.0-3.5 min: 80% B

3.5-4.0 min: 80% to 20% B

4.0-5.0 min: 20% B (re-equilibration)

Flow Rate: 0.5 mL/min

Injection Volume: 10 μL

• Column Temperature: 40°C

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Type: Multiple Reaction Monitoring (MRM)

• Ion Source Temperature: 500°C

IonSpray Voltage: 5500 V

• Curtain Gas: 30 psi

Collision Gas: Nitrogen

MRM Transitions: See Table 1

Protocol 3: Data Analysis and Compliance Determination

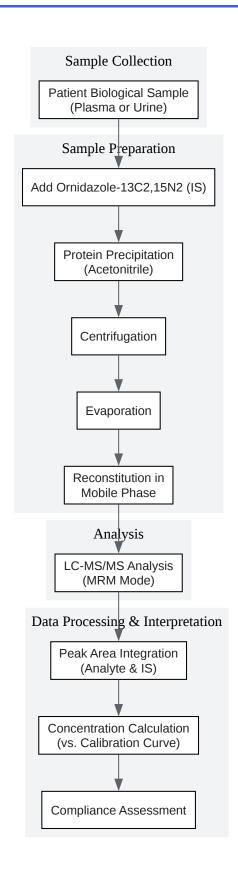
 Quantification: Integrate the peak areas for both ornidazole and Ornidazole-13C2,15N2 for all samples, calibrators, and QCs.



- Calibration Curve: Generate a calibration curve by plotting the peak area ratio
 (Ornidazole/Ornidazole-13C2,15N2) against the nominal concentration of the calibrators. A
 linear regression with 1/x² weighting is typically used.
- Concentration Calculation: Determine the concentration of ornidazole in the patient samples by interpolating their peak area ratios from the calibration curve.
- Compliance Assessment: Compare the measured ornidazole concentration to the expected therapeutic range for the given dosing regimen and time of sample collection.
 - Compliant: The measured concentration falls within the expected pharmacokinetic range.
 - Non-Compliant: The drug is undetectable or below the LLOQ when it should be present.
 - Partial Compliance: The concentration is significantly lower than the expected trough level, suggesting inconsistent dosing.

Visualizations

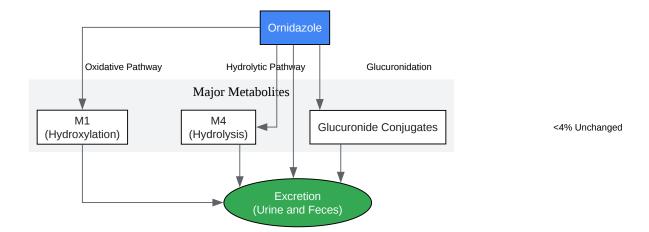




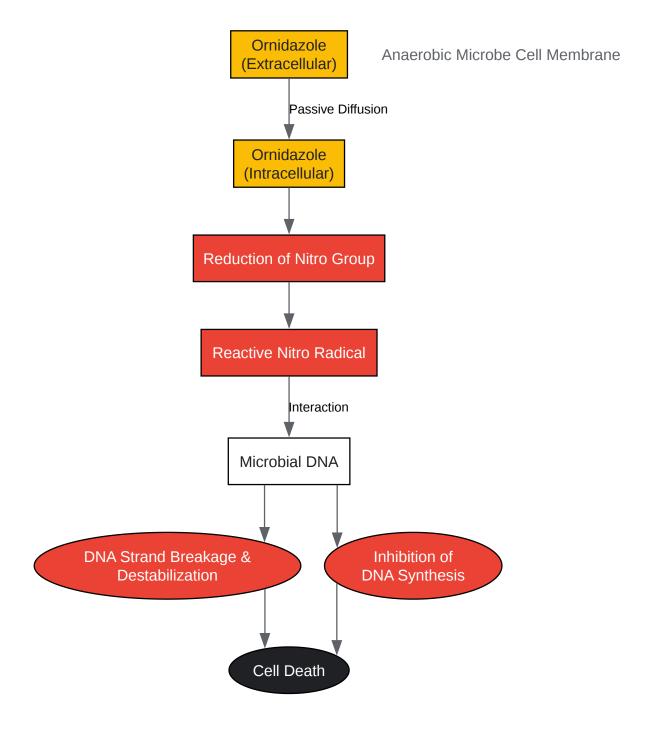
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Caption: Experimental workflow for drug compliance monitoring.









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